molecular formula C22H21BrN6O5 B11964310 3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B11964310
M. Wt: 529.3 g/mol
InChI Key: QSPSHOHGGKUFOF-WYMPLXKRSA-N
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Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a unique structure that combines a benzaldehyde derivative with a purinyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves multiple steps. The initial step often includes the bromination of 4-hydroxy-5-methoxybenzaldehyde to obtain 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This is followed by the condensation reaction with 3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions to form the final hydrazone product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger volumes, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound, depending on the specific reaction and conditions employed.

Scientific Research Applications

3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of specialized materials and chemical products.

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-hydroxy-5-methoxybenzaldehyde oxime
  • 2-bromo-4-hydroxy-5-methoxybenzaldehyde
  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde

Uniqueness

What sets 3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone apart from similar compounds is its unique combination of a benzaldehyde derivative with a purinyl hydrazone moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H21BrN6O5

Molecular Weight

529.3 g/mol

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C22H21BrN6O5/c1-28-19-17(20(31)26-22(28)32)29(8-9-34-14-6-4-3-5-7-14)21(25-19)27-24-12-13-10-15(23)18(30)16(11-13)33-2/h3-7,10-12,30H,8-9H2,1-2H3,(H,25,27)(H,26,31,32)/b24-12+

InChI Key

QSPSHOHGGKUFOF-WYMPLXKRSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)OC)CCOC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CCOC4=CC=CC=C4

Origin of Product

United States

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